An In-depth Technical Guide to 4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride: A Key Intermediate in Peptide Synthesis
An In-depth Technical Guide to 4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride: A Key Intermediate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, the precise assembly of amino acid building blocks is paramount. 4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride, a protected derivative of L-aspartic acid, emerges as a critical intermediate in the synthesis of complex peptides and peptidomimetics. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical structure, physical properties, synthesis, and applications, with a focus on the underlying scientific principles and practical methodologies.
Chemical Identity and Structure
4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride is the hydrochloride salt of L-aspartic acid where the α-carboxyl group is protected as a tert-butyl ester and the β-carboxyl group is protected as a benzyl ester. This strategic placement of orthogonal protecting groups is fundamental to its utility in solid-phase peptide synthesis (SPPS). The tert-butyl ester is labile to strong acids, while the benzyl ester can be removed by hydrogenolysis, allowing for selective deprotection and modification.
Molecular Formula: C₁₅H₂₂ClNO₄
Molecular Weight: 315.79 g/mol
CAS Number: 52615-97-1
Synonyms:
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H-Asp(OBzl)-OtBu.HCl
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L-Aspartic acid 4-benzyl 1-tert-butyl ester hydrochloride
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(S)-4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride
Physicochemical Properties
A thorough understanding of the physicochemical properties of this reagent is essential for its effective use in synthesis and purification.
| Property | Value | Source(s) |
| Physical Form | White to off-white powder | [1] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and alcohols. Solubility in aqueous solutions is likely limited by the organic protecting groups. | General chemical principles |
| pKa | Data not available for the specific compound. The pKa of the α-amino group is expected to be around 7.5-8.5, and the pKa of the hydrochloride counter-ion is low. | General chemical principles |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic CH₂ singlet around 5.1-5.2 ppm), and the aspartic acid backbone protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the esters, the aromatic carbons of the benzyl group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the aspartic acid backbone.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amine hydrochloride (broad band around 2500-3000 cm⁻¹), ester carbonyl groups (around 1730-1750 cm⁻¹), and the aromatic C-H bonds of the benzyl group.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₅H₂₁NO₄) upon loss of HCl.
Synthesis and Purification
The synthesis of 4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride typically involves a multi-step process starting from L-aspartic acid. The key is the selective protection of the two carboxylic acid groups and the amino group.
General Synthetic Workflow
Caption: Incorporation of Fmoc-Asp(OBzl)-OtBu into a growing peptide chain during Fmoc-SPPS.
Safety and Handling
As a laboratory chemical, 4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride requires careful handling.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]* Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.
Conclusion
4-benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride is a valuable and versatile building block in the field of peptide chemistry and drug development. Its well-defined structure and the orthogonal nature of its protecting groups provide chemists with the tools to synthesize complex and biologically active peptides with high precision. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the laboratory. As the demand for novel peptide-based therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
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